REACTION_CXSMILES
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[O:1]=[C:2]1[CH:9]2[CH2:10][C:5]3([NH:12]C(=O)C)[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[ClH:16]>>[NH2:12][C:5]12[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:11][CH:3]([C:2]3=[O:1])[CH2:4]1)[CH2:6]2.[ClH:16]
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Name
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|
Quantity
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20 mmol
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Type
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reactant
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Smiles
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O=C1C2CC3(CC(CC1C3)C2)NC(C)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |